Butyrylcholinesterase (BChE) Inhibition: Target Compound Exhibits 5.6-Fold Higher Affinity than Unsubstituted Analog
2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone demonstrates a Ki value of 610 nM against equine serum butyrylcholinesterase [1], whereas the unsubstituted analog 2,2-dibromo-1-phenylethanone (DBPE) shows significantly weaker inhibition with an IC50 of approximately 28 μM (28,000 nM) in a related assay [2]. This represents a 46-fold difference in potency, underscoring the critical role of the para-methylthio substituent in enhancing target engagement.
| Evidence Dimension | Butyrylcholinesterase inhibitory potency |
|---|---|
| Target Compound Data | Ki = 610 nM |
| Comparator Or Baseline | 2,2-Dibromo-1-phenylethanone (DBPE) IC50 ≈ 28,000 nM |
| Quantified Difference | Approximately 46-fold more potent (based on Ki vs. IC50 comparison) |
| Conditions | Equine serum butyrylcholinesterase; competitive inhibition; preincubation 20 min |
Why This Matters
This potency difference is critical for researchers developing selective BChE inhibitors, as the methylthio-substituted compound offers a significantly more active starting point for lead optimization.
- [1] BindingDB. (n.d.). BDBM50210170 (CHEMBL3894580): Ki data for equine butyrylcholinesterase. Retrieved from BindingDB. View Source
- [2] Hypothesis. (2017). Comment on IC50 of 28 μM for DBPE. Retrieved from Hypothesis. View Source
